2-[(4-hexylbenzoyl)amino]benzoic acid 2-[(4-hexylbenzoyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC8915365
InChI: InChI=1S/C20H23NO3/c1-2-3-4-5-8-15-11-13-16(14-12-15)19(22)21-18-10-7-6-9-17(18)20(23)24/h6-7,9-14H,2-5,8H2,1H3,(H,21,22)(H,23,24)
SMILES: CCCCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol

2-[(4-hexylbenzoyl)amino]benzoic acid

CAS No.:

Cat. No.: VC8915365

Molecular Formula: C20H23NO3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-hexylbenzoyl)amino]benzoic acid -

Specification

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
IUPAC Name 2-[(4-hexylbenzoyl)amino]benzoic acid
Standard InChI InChI=1S/C20H23NO3/c1-2-3-4-5-8-15-11-13-16(14-12-15)19(22)21-18-10-7-6-9-17(18)20(23)24/h6-7,9-14H,2-5,8H2,1H3,(H,21,22)(H,23,24)
Standard InChI Key FKAZACXXFMQQFZ-UHFFFAOYSA-N
SMILES CCCCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Canonical SMILES CCCCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The compound has the molecular formula C₂₀H₂₃NO₃ and a molecular weight of 325.4 g/mol. Its IUPAC name, 2-[(4-hexylbenzoyl)amino]benzoic acid, reflects the substitution pattern: a hexyl chain at the para position of the benzoyl group and a carboxylic acid at the ortho position of the adjacent benzene ring.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₂₀H₂₃NO₃
Molecular Weight325.4 g/mol
IUPAC Name2-[(4-Hexylbenzoyl)amino]benzoic acid
SMILESCCCCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
InChIKeyFKAZACXXFMQQFZ-UHFFFAOYSA-N
PubChem CID4105136

The hexyl chain enhances lipophilicity, as evidenced by a calculated logP value of ~4.2 (estimated via atomic contribution methods). This property may influence its solubility in organic solvents and biological membrane permeability.

Synthetic Pathways and Optimization

Reaction Design and Precursors

The synthesis of 2-[(4-hexylbenzoyl)amino]benzoic acid likely involves a multi-step sequence:

  • Preparation of 4-Hexylbenzoyl Chloride: Hexylation of toluene via Friedel-Crafts alkylation, followed by oxidation to 4-hexylbenzoic acid and subsequent conversion to the acyl chloride using thionyl chloride.

  • Amide Coupling: Reaction of 4-hexylbenzoyl chloride with 2-aminobenzoic acid in the presence of a base such as pyridine or triethylamine to form the amide bond.

A patent describing the synthesis of structurally related 4-aminobenzoic acid derivatives (CN112745239A) provides insights into optimizing such reactions . For instance, hydroxylamine-mediated rearrangements at 100–120°C in acetonitrile/water mixtures (2.5:1 v/v) yield high-purity intermediates . Adapting these conditions, the target compound could be synthesized with a theoretical yield exceeding 85% under reflux for 2–6 hours .

Critical Reaction Parameters

  • Temperature: 80–120°C for acyl chloride formation and amidation .

  • Solvent System: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing charged intermediates .

  • Catalysis: Inorganic bases (e.g., KOH) neutralize HCl generated during amidation, driving the reaction to completion .

Analytical Characterization

Spectroscopic Profiling

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 10.2 (s, 1H, NH), 8.0–7.2 (m, 8H, aromatic), 2.6 (t, 2H, CH₂), 1.5–1.3 (m, 8H, hexyl chain), 0.9 (t, 3H, CH₃).

    • ¹³C NMR: Peaks at 170.5 ppm (COOH), 165.2 ppm (amide C=O), and 14–35 ppm (hexyl chain).

  • IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

Hypothetical Applications and Biological Relevance

Medicinal Chemistry

Benzamide derivatives are explored for antimicrobial and anti-inflammatory activities. The hexyl chain may improve binding to hydrophobic enzyme pockets, potentially inhibiting targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase.

Materials Science

The compound’s rigid aromatic core and flexible alkyl tail suggest utility in liquid crystal displays (LCDs) or as a surfactant in nanoparticle synthesis.

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